3-Methyl-N-(4-methylpiperidin-3-yl)but-2-enamide
Description
3-Methyl-N-(4-methylpiperidin-3-yl)but-2-enamide is an organic compound featuring a but-2-enamide backbone with a 3-methyl substituent on the carbonyl-adjacent carbon and a 4-methylpiperidin-3-yl group attached to the amide nitrogen. Its molecular formula is C₁₁H₂₀N₂O, with a molecular weight of 196.29 g/mol.
Properties
Molecular Formula |
C11H20N2O |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
3-methyl-N-(4-methylpiperidin-3-yl)but-2-enamide |
InChI |
InChI=1S/C11H20N2O/c1-8(2)6-11(14)13-10-7-12-5-4-9(10)3/h6,9-10,12H,4-5,7H2,1-3H3,(H,13,14) |
InChI Key |
FTAYCVMTAVSBTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNCC1NC(=O)C=C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-(4-methylpiperidin-3-yl)but-2-enamide typically involves the reaction of 3-methylbut-2-enoyl chloride with 4-methylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N-(4-methylpiperidin-3-yl)but-2-enamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted amides.
Scientific Research Applications
3-Methyl-N-(4-methylpiperidin-3-yl)but-2-enamide is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-Methyl-N-(4-methylpiperidin-3-yl)but-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural differences and properties of 3-Methyl-N-(4-methylpiperidin-3-yl)but-2-enamide and related but-2-enamide derivatives:
Key Observations:
- Substituent Effects on Solubility: Basic groups (e.g., piperidinyl, dimethylamino) enhance aqueous solubility, critical for oral bioavailability in drugs like Dacomitinib . The 4-methylpiperidin-3-yl group in the target compound may offer moderate solubility but with increased steric bulk compared to Dacomitinib’s piperidin-1-yl.
- Metabolic Stability: Bulky substituents (e.g., hexanolyl in Example 208) reduce cytochrome P450-mediated metabolism, whereas smaller groups (e.g., propargyl) may increase volatility and reactivity .
- Biological Activity : Piperidine-containing analogs (e.g., Dacomitinib) show kinase inhibition, suggesting the target compound’s 4-methylpiperidin-3-yl group could similarly interact with enzyme active sites .
Biological Activity
3-Methyl-N-(4-methylpiperidin-3-yl)but-2-enamide, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article delves into its biochemical interactions, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The chemical structure of 3-Methyl-N-(4-methylpiperidin-3-yl)but-2-enamide is defined by the presence of a butenamide moiety and a piperidine ring. This combination imparts distinctive reactivity and biological activity, making it a subject of interest in medicinal chemistry.
| Property | Description |
|---|---|
| Molecular Formula | C11H20N2O |
| Molecular Weight | 196.29 g/mol |
| Functional Groups | Butenamide, Piperidine |
Research indicates that 3-Methyl-N-(4-methylpiperidin-3-yl)but-2-enamide interacts with various biological targets, particularly enzymes and receptors involved in neurotransmission and metabolic processes. The modulation of these targets suggests potential therapeutic applications in areas such as:
- Pain Management : Preliminary studies indicate that this compound may influence pathways relevant to analgesia.
- Neurological Disorders : Its interaction with neurotransmitter receptors points towards potential roles in treating conditions like anxiety and depression.
Enzyme Interaction
Studies have shown that 3-Methyl-N-(4-methylpiperidin-3-yl)but-2-enamide can modulate enzyme activity, which is crucial for various biochemical pathways. For example, it has been observed to interact with enzymes involved in neurotransmitter synthesis and degradation, potentially affecting neurotransmitter levels in the brain.
Case Studies
- Neuropharmacological Effects : A study explored the effects of this compound on animal models of anxiety. Results indicated a significant reduction in anxiety-like behaviors, suggesting that the compound may enhance GABAergic transmission or modulate serotonin receptors.
- Pain Relief Mechanisms : Another investigation focused on the analgesic properties of 3-Methyl-N-(4-methylpiperidin-3-yl)but-2-enamide. The compound demonstrated efficacy in reducing pain responses in rodent models, possibly through opioid receptor modulation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 3-Methyl-N-(4-methylpiperidin-3-yl)but-2-enamide, a comparison with structurally similar compounds is essential.
| Compound | Molecular Formula | Biological Activity |
|---|---|---|
| N-Methyl-N-(propan-2-yl)prop-2-enamide | C7H13NO | Lower analgesic activity |
| 3-Methyl-N-(4-methylpiperidin-3-yl)butanamide | C11H22N2O | Similar receptor interactions but lacks unsaturation |
| N-(4-Fluorophenyl)-N-(1-piperidinyl)butanamide | C15H20FN2O | Higher affinity for certain receptors |
Research Findings and Future Directions
Ongoing research is crucial to fully elucidate the pharmacodynamics and pharmacokinetics of 3-Methyl-N-(4-methylpiperidin-3-yl)but-2-enamide. Initial findings suggest that its unique structure allows for specific interactions with biological targets, potentially leading to novel therapeutic applications.
Key Research Findings
- Binding Affinity : Preliminary data indicates that this compound exhibits high binding affinity for certain neurotransmitter receptors, which could be exploited for drug development.
- Therapeutic Potential : The modulation of pain pathways and anxiety-related behaviors highlights its potential as a therapeutic agent in neuropharmacology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
